4-(2-chlorobenzyl)-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
“4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” typically involves multi-step organic reactions. The process may include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorophenylmethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the cyclohexylpiperazinyl group: This can be done through amide bond formation or other coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: It may be used in studies to understand its interaction with biological targets.
Medicine
Therapeutic Potential: Compounds of this class are often investigated for their potential as therapeutic agents, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
Pharmaceutical Development: It can be a candidate for drug development and formulation studies.
Mechanism of Action
The mechanism of action of “4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one” would depend on its specific biological target. Generally, such compounds may:
Bind to Receptors: Interact with specific receptors or enzymes.
Modulate Pathways: Influence signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Other compounds in this class with similar core structures.
Piperazine Derivatives: Compounds containing the piperazine moiety.
Uniqueness
Structural Complexity: The unique combination of functional groups and structural elements.
Biological Activity: Potentially distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C29H33ClN6O2 |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C29H33ClN6O2/c30-24-12-6-4-8-21(24)20-35-28(38)23-11-5-7-13-25(23)36-26(31-32-29(35)36)14-15-27(37)34-18-16-33(17-19-34)22-9-2-1-3-10-22/h4-8,11-13,22H,1-3,9-10,14-20H2 |
InChI Key |
QUYBIXVNZKBLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Origin of Product |
United States |
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